Cas no 21639-28-1 (2-(methylamino)benzene-1-sulfonamide)

2-(Methylamino)benzene-1-sulfonamide is a sulfonamide derivative characterized by the presence of a methylamino group at the ortho position relative to the sulfonamide functionality. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of antimicrobial or diuretic agents, owing to the bioactive sulfonamide moiety. Its structural features, including the electron-donating methylamino group, may enhance solubility and reactivity in synthetic applications. The compound's purity and stability under standard conditions make it suitable for research and industrial use. Analytical methods such as HPLC and NMR confirm its high chemical integrity, ensuring reliability in further derivatization or biological studies.
2-(methylamino)benzene-1-sulfonamide structure
21639-28-1 structure
Product Name:2-(methylamino)benzene-1-sulfonamide
CAS No:21639-28-1
MF:C7H10N2O2S
MW:186.231500148773
MDL:MFCD11040243
CID:250079
PubChem ID:12528494
Update Time:2025-07-02

2-(methylamino)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,2-(methylamino)-
    • 2-(methylamino)benzenesulfonamide
    • 2-Methylaminobenzenesulfonamide
    • 2-(Methylamino)benzolsulfonamid
    • 2-methylamino-benzenesulfonic acid amide
    • 2-Methylamino-benzolsulfonsaeureamid
    • Benzenesulfonamide,2-(methylamino)
    • Benzenesulfonamide,o-(methylamino)-(6CI,8CI)
    • o-Methylaminobenzenesulfonamide
    • 2-(methylamino)benzene-1-sulfonamide
    • Benzenesulfonamide, 2-(methylamino)- (9CI)
    • AKOS009496756
    • SCHEMBL3363295
    • 21639-28-1
    • Z425343670
    • o-Methylaminobenzolsulfonamid
    • EN300-82631
    • DTXSID80501444
    • Benzenesulfonamide,2-(methylamino)-(9CI)
    • F1907-2496
    • MDL: MFCD11040243
    • Inchi: 1S/C7H10N2O2S/c1-9-6-4-2-3-5-7(6)12(8,10)11/h2-5,9H,1H3,(H2,8,10,11)
    • InChI Key: SWLQHRUYBCULFN-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1NC)(N)(=O)=O

Computed Properties

  • Exact Mass: 186.04600
  • Monoisotopic Mass: 186.04629874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 80.6Ų

Experimental Properties

  • PSA: 80.57000
  • LogP: 2.22980

2-(methylamino)benzene-1-sulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

2-(methylamino)benzene-1-sulfonamide Pricemore >>

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Additional information on 2-(methylamino)benzene-1-sulfonamide

Introduction to 2-(methylamino)benzene-1-sulfonamide (CAS No. 21639-28-1)

2-(methylamino)benzene-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 21639-28-1, is a significant compound in the field of pharmaceutical and medicinal chemistry. This heterocyclic sulfonamide derivative has garnered attention due to its structural versatility and potential biological activities. The compound features a benzene ring substituted with a sulfonamide group at the 1-position and a methylamino moiety at the 2-position, which together contribute to its unique chemical and pharmacological properties.

The sulfonamide functional group is well-documented for its role in drug design, particularly in the development of antibiotics, anti-inflammatory agents, and anticancer drugs. The presence of the methylamino group enhances the compound's solubility and interaction with biological targets, making it a promising candidate for further investigation. Recent studies have highlighted the importance of sulfonamide derivatives in modulating enzyme activity and receptor binding, which aligns with the growing interest in 2-(methylamino)benzene-1-sulfonamide as a potential therapeutic agent.

In the realm of medicinal chemistry, the structural motif of 2-(methylamino)benzene-1-sulfonamide has been explored for its ability to interact with various biological pathways. For instance, research has demonstrated its potential in inhibiting certain enzymes implicated in metabolic disorders. The benzene ring's aromaticity allows for stable interactions with proteins, while the sulfonamide group facilitates hydrogen bonding, enhancing binding affinity. These characteristics make 2-(methylamino)benzene-1-sulfonamide a valuable scaffold for designing novel compounds with improved pharmacokinetic profiles.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-(methylamino)benzene-1-sulfonamide for their biological activity. Molecular docking studies have revealed that this compound can bind to specific protein targets with high affinity, suggesting its utility in therapeutic applications. Additionally, virtual screening has identified derivatives of 2-(methylamino)benzene-1-sulfonamide that exhibit enhanced efficacy against certain diseases, further validating its significance in drug discovery.

The synthesis of 2-(methylamino)benzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the functionalization of a benzene derivative followed by the introduction of the sulfonamide group. Advanced synthetic methodologies, such as catalytic amination and palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These techniques not only enhance the efficiency of producing 2-(methylamino)benzene-1-sulfonamide but also allow for modifications that can fine-tune its biological activity.

One of the most compelling aspects of 2-(methylamino)benzene-1-sulfonamide is its potential in addressing unmet medical needs. Ongoing research is exploring its role in treating neurological disorders, where sulfonamide derivatives have shown promise in modulating neurotransmitter pathways. Furthermore, studies suggest that 2-(methylamino)benzene-1-sulfonamide may have applications in anti-inflammatory therapies by inhibiting key inflammatory cytokines. These findings underscore the compound's versatility and highlight its importance as a lead molecule for future drug development.

The pharmaceutical industry has taken notice of 2-(methylamino)benzene-1-sulfonamide due to its favorable pharmacological properties. Its ability to cross cell membranes and interact with intracellular targets makes it an attractive candidate for developing novel treatments. Additionally, preclinical studies have indicated that derivatives of this compound exhibit low toxicity profiles, suggesting their potential for safe clinical use. These attributes position 2-(methylamino)benzene-1-sulfonamide as a cornerstone in the development of next-generation therapeutics.

In conclusion, 2-(methylamino)benzene-1-sulfonamide (CAS No. 21639-28-1) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activity make it a valuable asset in drug discovery efforts. As research continues to uncover new therapeutic uses for sulfonamide derivatives, compounds like 2-(methylamino)benzene-1-sulfonamide are poised to play a crucial role in addressing some of today's most pressing medical challenges.

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